molecular formula C16H12O3 B8307833 3-[(3-Methoxyphenyl)methylidene]-2-benzofuran-1(3H)-one CAS No. 17910-70-2

3-[(3-Methoxyphenyl)methylidene]-2-benzofuran-1(3H)-one

Cat. No. B8307833
Key on ui cas rn: 17910-70-2
M. Wt: 252.26 g/mol
InChI Key: XJNLGILMYISDGH-UHFFFAOYSA-N
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Patent
US06368814B1

Procedure details

A solution of 15.6 g of 1 (62 mmol) in 300 ml of THF was added 30 g of 10% Pd-C, 40 g of ammonium formate and 17.2 ml of triethyl amine. The reaction mixture was heated at 70° C. for 6 hours and filtered. The filtrate was concentrated and redissolved in 500 ml of ethyl acetate and washed with 2×150 ml of 3% aqueous HCl and 2×100 ml of brine. The organic layer was concentrated and triturated with 1:1 ethyl acetate:hexane to give 8 g (31.2 mmol, 51%) of 2.
Name
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
51%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][CH:19]=1)[CH:6]=[C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[O:8]1.C([O-])=O.[NH4+].C(N(CC)CC)C.CCCCCC>C1COCC1.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:6][CH2:7][C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]([OH:16])=[O:8])[CH:17]=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
COC=1C=C(C=C2OC(C3=CC=CC=C23)=O)C=CC1
Name
Quantity
40 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
17.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 500 ml of ethyl acetate
WASH
Type
WASH
Details
washed with 2×150 ml of 3% aqueous HCl and 2×100 ml of brine
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
triturated with 1:1 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)CCC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.2 mmol
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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